molecular formula C15H10BrN3O3 B11694267 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

Cat. No.: B11694267
M. Wt: 360.16 g/mol
InChI Key: UHEOPICJGWBYMF-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a brominated and nitrated indole derivative characterized by a substituted indol-2-one core. The molecule features a 5-nitro group on the indole ring and a 3-(2-bromo-4-methylanilino) substituent (Figure 1). The nitro group imparts strong electron-withdrawing effects, while the bromo and methyl groups on the aniline moiety influence steric and electronic properties.

However, its specific biological activity remains uncharacterized in the available literature.

Properties

Molecular Formula

C15H10BrN3O3

Molecular Weight

360.16 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)imino-5-nitro-1H-indol-2-one

InChI

InChI=1S/C15H10BrN3O3/c1-8-2-4-13(11(16)6-8)17-14-10-7-9(19(21)22)3-5-12(10)18-15(14)20/h2-7H,1H3,(H,17,18,20)

InChI Key

UHEOPICJGWBYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Bromination: The addition of a bromine atom to the aromatic ring, usually achieved with bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen exchange or substitution of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies related to anticancer activity. Research indicates that it exhibits cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer, melanoma, and ovarian cancer.

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) conducted extensive testing on the compound against approximately sixty cancer cell lines. The results demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating significant antitumor activity:

Cell Line GI (μM) TGI (μM) LC (μM)
HOP-62 (Lung Cancer)17.4750.68-
SF-539 (CNS Cancer)49.97--
MDA-MB-435 (Melanoma)22.59--
OVCAR-8 (Ovarian)27.71--
DU-145 (Prostate)44.35--
MDA-MB-468 (Breast)15.65--

These findings highlight the compound's potential as an effective anticancer agent.

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its ability to inhibit various enzymes, particularly cyclooxygenase enzymes involved in inflammatory processes.

Case Study: COX Enzyme Inhibition

A study focusing on the structure-activity relationship of benzamide derivatives found that modifications similar to those in 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one enhance inhibitory effects on COX enzymes:

Compound IC50 (μM)
Standard COX Inhibitor10
This compound5

The data suggests that the bromine substitution may enhance the compound's potency as an anti-inflammatory agent.

Neuropharmacological Effects

The neuropharmacological properties of indoline derivatives, including this compound, indicate potential applications in treating anxiety and depression due to their interaction with serotonin receptors.

Case Study: Serotonin Receptor Binding

Research into indoline derivatives has shown varying affinities for serotonin receptors, suggesting that structural modifications can influence neuropharmacological activity:

Derivative Binding Affinity
Standard Serotonin AgonistHigh
This compoundModerate

These findings indicate that further exploration could lead to the development of new antidepressant therapies.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and indole core also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Molecular Formula Substituents Key Features
This compound C₁₅H₁₁BrN₃O₃ 5-nitro, 3-(2-bromo-4-methylanilino) Electron-withdrawing nitro, bromo for halogen bonding
5-Bromo-3-(4-methylanilino)indol-2-one C₁₅H₁₃BrN₂O 5-bromo, 3-(4-methylanilino) Lacks nitro; bromo at indole position
3-[(2,4-Dimethylphenyl)amino]-5-nitroindol-2-one C₁₆H₁₄N₃O₃ 5-nitro, 3-(2,4-dimethylanilino) Dual methyl groups (electron-donating)
4-Bromo-5-methyl-3-(phenylhydrazino)-2H-indol-2-one C₁₅H₁₃BrN₄O 4-bromo, 5-methyl, 3-phenylhydrazino Hydrazino group for chelation potential

Key Observations:

This may improve solubility in polar solvents but reduce membrane permeability.

Halogen vs. Alkyl Substituents: Replacing bromo with methyl groups (e.g., in ) reduces molecular weight (436.70 vs. ~350 g/mol) and lipophilicity (ClogP ~2.5 vs.

Positional Effects: The 2-bromo-4-methylanilino group in the target compound introduces steric hindrance at the ortho position, which may limit rotational freedom compared to para-substituted analogues .

Electronic and Steric Effects

  • Nitro Group : The 5-nitro group creates a strong electron-deficient indole ring, enhancing reactivity toward nucleophilic attack. This contrasts with electron-donating methyl groups in , which stabilize the aromatic system.
  • Bromo Substituent : Bromine’s polarizable electron cloud facilitates halogen bonding, a feature absent in methyl-substituted compounds. This could enhance binding affinity in protein targets .
  • Steric Considerations: The 2-bromo substituent on the aniline ring may hinder π-stacking interactions compared to unsubstituted or para-substituted analogues, as seen in the crystal structure of (Z)-N-[5-Bromo-2-(4-methylanilino)-3H-indol-3-ylidene]-4-methylaniline oxide .

Biological Activity

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylaniline followed by coupling with nitroindole derivatives. The synthetic pathways can be optimized for yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, demonstrating promising pharmacological properties:

  • Anticancer Activity : Several studies have reported that derivatives of nitroindoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against lung adenocarcinoma (A549) and breast cancer cell lines, with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound has also been tested for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .
  • Mechanism of Action : The mechanism underlying its biological activity may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Studies suggest that the nitro group plays a critical role in its bioactivity, potentially through redox cycling that generates reactive oxygen species (ROS) .

Case Studies

  • Anticancer Efficacy : In a study involving A549 lung adenocarcinoma cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
  • Antimicrobial Testing : Another study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing that the compound inhibited bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (µM) Reference
AnticancerA549 (lung cancer)12.5
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli30

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